ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom . The structure of thiophene derivatives can vary greatly depending on the substituents attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, 1,3-enynes can go through a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary greatly depending on their structure .Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of thiophene and benzothiophene derivatives often involves cyclization reactions, with one study detailing the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene under organocatalyzed aqueous conditions (Abaee & Cheraghi, 2013). These synthetic methodologies are pivotal for creating compounds with potential biological activities, demonstrating the versatility and synthetic accessibility of thiophene-based molecules.
Biological Activities
Several studies have explored the antimicrobial and anticancer properties of thiophene derivatives. For instance, compounds synthesized from ethyl 2-aminothiophene-3-carboxylates have been evaluated for their in vitro antitumor activity, showing potential against various human tumor cell lines (El-Subbagh, Abadi, & Lehmann, 1999). Additionally, novel thiophene and benzothiophene derivatives have been synthesized and assessed for their antimicrobial activities, with some compounds exhibiting promising results (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).
Antioxidant and Anti-inflammatory Applications
The antioxidant and anti-inflammatory activities of thiophene derivatives have also been a subject of research. A study on ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates revealed that compounds with phenolic substitutions showed greater antioxidant activity and possessed significant anti-inflammatory effects, comparable to standard drugs (Madhavi & Sree Ramya, 2017).
Mechanism of Action
Future Directions
Thiophene derivatives have shown a variety of biological effects, making them a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the development of new synthetic methods and the discovery of novel thiophene derivatives with enhanced biological activities are promising future directions .
Properties
IUPAC Name |
ethyl 2-[2-[1-(2-benzamidoethyl)indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4S2/c1-3-37-30(36)26-22-13-9-15-24(22)39-29(26)32-27(34)19(2)38-25-18-33(23-14-8-7-12-21(23)25)17-16-31-28(35)20-10-5-4-6-11-20/h4-8,10-12,14,18-19H,3,9,13,15-17H2,1-2H3,(H,31,35)(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNLBNCRBWDQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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